

Application Note: High-Purity Synthesis of 2,4,6-Tribromophenyl Acetate

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Compound of Interest

Compound Name: 2,4,6-Tribromophenyl acetate

CAS No.: 607-95-4

Cat. No.: B118256

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Executive Summary

This technical guide details the synthesis of **2,4,6-tribromophenyl acetate** (CAS: 607-95-4) from 2,4,6-tribromophenol (TBP). While phenolic acetylation is a standard transformation, TBP presents specific challenges due to the steric hindrance imposed by the two ortho-bromine atoms and the reduced nucleophilicity of the phenolic oxygen caused by the electron-withdrawing halogen array.

This document provides two distinct protocols:

- Method A (Standard): Pyridine-catalyzed acetylation (The "Gold Standard" for reliability).
- Method B (Green): Iodine-catalyzed, solvent-free acetylation (High atom economy, reduced waste).

Critical Material Attributes (CMA)

Understanding the physical shift from the phenol to the ester is critical for process monitoring.

Property	Substrate: 2,4,6-Tribromophenol	Product: 2,4,6-Tribromophenyl Acetate
CAS Number	118-79-6	607-95-4
Molecular Weight	330.80 g/mol	372.84 g/mol
Appearance	White to off-white needles	White crystalline solid
Melting Point	94–96 °C [1]	83–85 °C [2]
Solubility	Soluble in alcohols, ether, CHCl ₃	Soluble in CHCl ₃ , EtOAc; Insoluble in water
Reactivity	Weakly acidic (pK _a ~6)	Activated ester (susceptible to hydrolysis)

Mechanistic Insight: Overcoming the Ortho-Effect

The conversion requires an acyl transfer agent (Acetic Anhydride,

). However, mixing TBP and

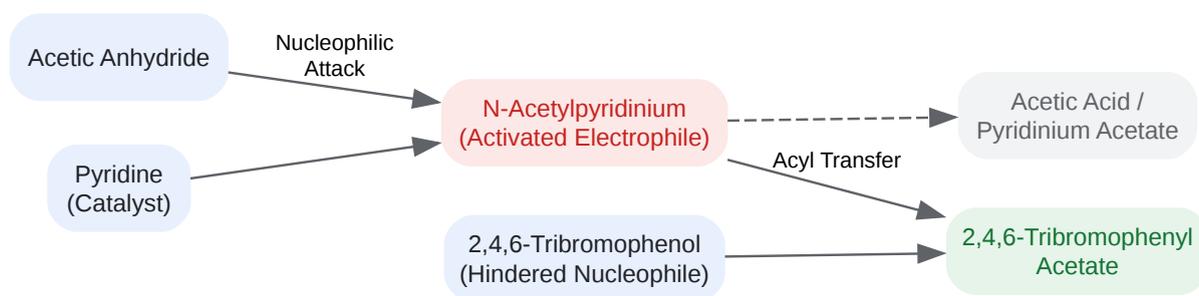
alone yields negligible product due to the steric crowding of the hydroxyl group by the large bromine atoms at positions 2 and 6.

The Role of Pyridine

Pyridine serves a dual function:

- Base: Neutralizes the acetic acid byproduct.
- Nucleophilic Catalyst: It attacks

to form the N-acetylpyridinium ion, a highly electrophilic intermediate that is much more reactive toward the hindered phenol than the anhydride itself.



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Figure 1: Catalytic cycle showing the activation of acetic anhydride by pyridine to overcome steric hindrance.

Experimental Protocols

Protocol A: Standard Pyridine-Catalyzed Synthesis

Recommended for: Small-scale synthesis (<50g), high purity requirements, and robust reliability.

Reagents:

- 2,4,6-Tribromophenol (10.0 g, 30.2 mmol)
- Acetic Anhydride (15 mL, ~5 equiv) – Excess acts as solvent
- Pyridine (2.0 mL) – Catalyst
- Quench: Ice-water mixture (200 mL)

Step-by-Step Procedure:

- Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
- Charging: Add 10.0 g of TBP.
- Solvent/Reagent Addition: Add 15 mL of Acetic Anhydride. The solid may not dissolve immediately.

- Catalysis: Add 2.0 mL of Pyridine. Note: An exothermic reaction may occur; the solution often turns yellow.
- Reaction: Heat the mixture to 80–90 °C for 1–2 hours.
 - Checkpoint: The solution should become clear and homogeneous. TLC (20% EtOAc/Hexane) will show the disappearance of the lower R_f phenol spot.
- Quench: Allow the mixture to cool to room temperature. Pour the reaction mixture slowly into 200 mL of vigorously stirred ice water.
 - Chemistry: This hydrolyzes the excess acetic anhydride into acetic acid (water-soluble) and precipitates the hydrophobic ester product.
- Isolation: Stir for 30 minutes to ensure complete granulation of the solid. Filter the white precipitate using a Buchner funnel.
- Washing: Wash the filter cake with cold water (3 x 50 mL) to remove traces of pyridine and acetic acid.
- Purification: Recrystallize from minimal hot Ethanol (or EtOH/Water 9:1).
- Drying: Dry in a vacuum oven at 40 °C for 4 hours.

Expected Yield: 90–95% Appearance: White crystalline needles.

Protocol B: Iodine-Catalyzed "Green" Synthesis

Recommended for: Process chemistry, larger scales, and minimizing solvent waste.

Context: Molecular iodine (

) acts as a mild Lewis acid, activating the carbonyl oxygen of the anhydride. This method is often solvent-free (or uses minimal solvent) and proceeds rapidly [3].

Reagents:

- 2,4,6-Tribromophenol (10.0 g, 30.2 mmol)

- Acetic Anhydride (3.5 mL, ~1.2 equiv) – Stoichiometric excess only
- Iodine () (100 mg, ~1 mol%)

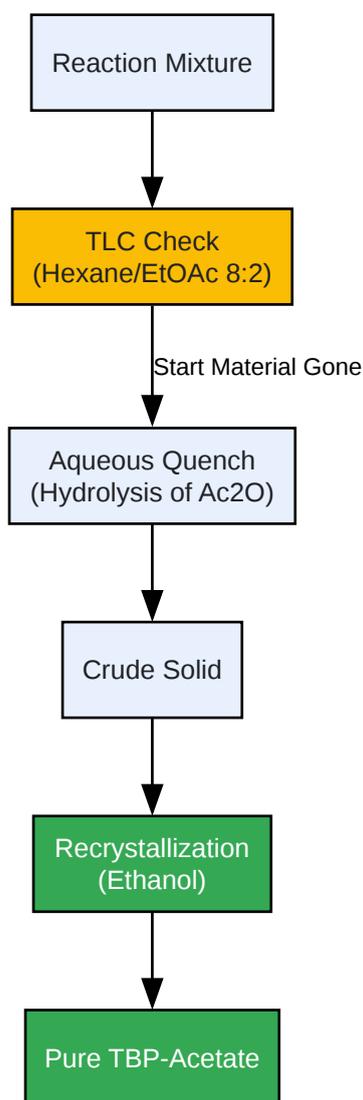
Step-by-Step Procedure:

- Setup: 50 mL RBF open to air (or with a drying tube).
- Mixing: Mix TBP (10 g) and Iodine (100 mg).
- Addition: Add Acetic Anhydride (3.5 mL).
- Reaction: Heat the mixture to 60–70 °C.
 - Observation: The reaction is typically very fast (15–30 minutes). The mixture will liquefy.
- Quench: Cool to room temperature. Add 50 mL of saturated Sodium Thiosulfate () solution.
 - Reasoning: Thiosulfate reduces the iodine (purple/brown) to iodide (colorless), preventing product staining.
- Extraction (Optional): If the solid does not precipitate cleanly, extract with Dichloromethane (DCM), wash with water, dry over , and evaporate.
- Isolation: Filter the solid precipitate (if formed) or crystallize the residue from Ethanol.

Expected Yield: 85–92%

Process Analytical Technology (PAT) & Validation

To ensure the integrity of the synthesis, the following analytical signatures must be verified.



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Figure 2: Isolation and Purification Workflow.

Analytical Signatures

- FT-IR Spectroscopy:
 - Phenol (Start): Broad -OH stretch at 3300–3500 (Disappears).
 - Ester (Product): Sharp Carbonyl (

) stretch at 1760–1780

. Note that phenolic esters appear at higher frequencies than aliphatic esters due to conjugation.

- ¹H-NMR (CDCl₃, 400 MHz):
 - Aromatic Protons: Singlet at 7.7–7.8 ppm (2H). (Slight shift from phenol).
 - Acetate Methyl: Singlet at 2.3–2.4 ppm (3H). This is the diagnostic peak confirming acetylation.
 - Absence: No broad singlet at 5.0–6.0 ppm (Phenolic OH).
- Melting Point:
 - Target range: 83–85 °C.
 - Troubleshooting: If MP is >90 °C, the product is likely contaminated with unreacted starting material (TBP MP = 96 °C).

Safety & Handling (MSDS Highlights)

- 2,4,6-Tribromophenol: Irritant.[1] Toxic to aquatic life. Handle with gloves to avoid potential absorption or irritation similar to other halogenated phenols.
- Acetic Anhydride: Lachrymator. Corrosive. Causes severe burns.[2] Use only in a fume hood. Reacts violently with water (exothermic hydrolysis).
- Pyridine: Noxious odor.[3] Flammable. Toxic by inhalation.

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